molecular formula C7H13NO B13290713 8-Oxa-4-azaspiro[2.6]nonane

8-Oxa-4-azaspiro[2.6]nonane

Cat. No.: B13290713
M. Wt: 127.18 g/mol
InChI Key: IJAMZOBJPVUSBO-UHFFFAOYSA-N
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Description

8-Oxa-4-azaspiro[2.6]nonane is a heterocyclic organic compound that belongs to the class of bicyclic compounds. It is characterized by a unique spiro structure, which consists of two rings sharing a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxa-4-azaspiro[2.6]nonane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under controlled conditions to ensure the formation of the desired spiro compound . The process involves several steps, including alkylation and heterocyclization, to achieve the final product.

Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring high purity and quality .

Chemical Reactions Analysis

Types of Reactions: 8-Oxa-4-azaspiro[2.6]nonane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .

Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in alcohols or amines.

Scientific Research Applications

8-Oxa-4-azaspiro[2.6]nonane has several potential scientific applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and its role in biochemical pathways.

    Medicine: Research is being conducted to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Oxa-4-azaspiro[2.6]nonane involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved are still under investigation, but preliminary research suggests its potential in modulating various biological activities .

Comparison with Similar Compounds

    1-Oxa-9-azaspiro[5.5]undecane: Known for its antituberculosis activity and potential as a drug scaffold.

    8-Oxa-2-azaspiro[4.5]decane: Studied for its biological activity and potential therapeutic applications.

Uniqueness: 8-Oxa-4-azaspiro[26]nonane stands out due to its unique spiro structure, which imparts specific chemical and biological properties

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

8-oxa-4-azaspiro[2.6]nonane

InChI

InChI=1S/C7H13NO/c1-4-8-7(2-3-7)6-9-5-1/h8H,1-6H2

InChI Key

IJAMZOBJPVUSBO-UHFFFAOYSA-N

Canonical SMILES

C1CNC2(CC2)COC1

Origin of Product

United States

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